4-(Bromomethyl)-4-(fluoromethyl)oxane

Description

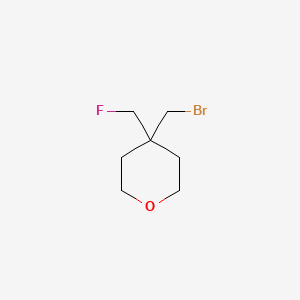

4-(Bromomethyl)-4-(fluoromethyl)oxane is a substituted oxane (tetrahydropyran) derivative featuring both bromomethyl (–CH2Br) and fluoromethyl (–CH2F) groups at the 4-position of the six-membered oxygen-containing ring. This compound combines halogenated substituents with distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for fluorinated pharmaceuticals .

Properties

Molecular Formula |

C7H12BrFO |

|---|---|

Molecular Weight |

211.07 g/mol |

IUPAC Name |

4-(bromomethyl)-4-(fluoromethyl)oxane |

InChI |

InChI=1S/C7H12BrFO/c8-5-7(6-9)1-3-10-4-2-7/h1-6H2 |

InChI Key |

VMBGKTBJTGIXEL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(CF)CBr |

Origin of Product |

United States |

Biological Activity

4-(Bromomethyl)-4-(fluoromethyl)oxane, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its potential applications.

- Molecular Formula : C8H8BrF

- Molecular Weight : 215.05 g/mol

- CAS Number : 2680539-96-0

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets. Research indicates that it may exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that compounds with similar structural features often demonstrate significant antimicrobial activity. For instance, halogenated derivatives frequently enhance the potency against various bacterial strains due to their ability to disrupt microbial membranes or inhibit essential enzymes.

Anticancer Properties

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

Research indicates that this compound may influence inflammatory pathways, potentially serving as a lead for developing new anti-inflammatory agents. The presence of bromine and fluorine atoms is believed to enhance the compound's reactivity and interaction with biological macromolecules.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Interaction with Enzymes : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may bind to specific receptors, altering downstream signaling pathways that regulate cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of halogenated oxanes against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited significant inhibition zones, suggesting strong antibacterial properties .

- Cancer Cell Line Studies : In vitro assays conducted on breast cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM, indicating potential cytotoxic effects .

- Inflammation Models : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| 5-Bromo-2-fluorobenzylamine | High | Moderate | Low |

| 3-Fluoro-4-bromobenzoic acid | Low | High | Moderate |

Comparison with Similar Compounds

Structural and Molecular Data

The following table summarizes key structural analogs of 4-(Bromomethyl)-4-(fluoromethyl)oxane, derived from the evidence:

Key Observations:

- Halogen Diversity : The target compound uniquely combines bromine and fluorine, whereas analogs like 4-Bromo-4-(bromomethyl)oxane (two Br atoms) or 4-(Bromomethyl)-4-fluorooxane (Br and F on adjacent carbons) exhibit different halogen arrangements .

- Electronic Effects: Fluorine’s electronegativity (–CH2F) may polarize the oxane ring, enhancing electrophilicity at the bromomethyl site, a feature absent in analogs with non-polar substituents (e.g., –CH3) .

Nucleophilic Substitution:

- Bromomethyl Group : The –CH2Br moiety is highly reactive in SN2 reactions, as seen in analogs like 4-(Bromomethyl)benzaldehyde, where bromine serves as a leaving group for nucleophilic attack .

- However, –CH2F is less reactive than –CH2Br, limiting its participation in direct substitution .

Stability and Byproduct Formation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.